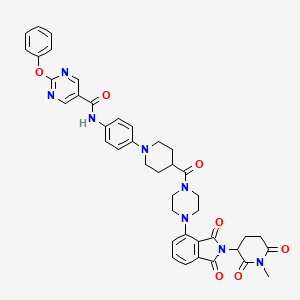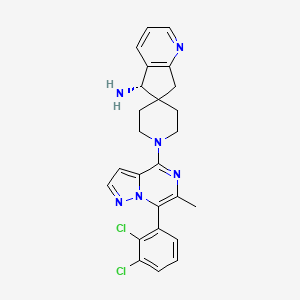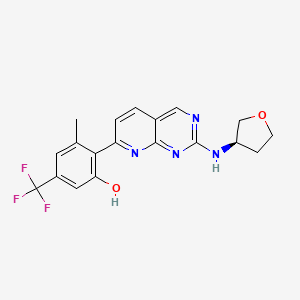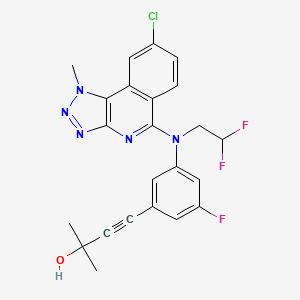
Protac(H-pgds)-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protac(H-pgds)-8 is a proteolysis-targeting chimera (PROTAC) designed to degrade hematopoietic prostaglandin D2 synthase (H-PGDS). This compound is part of a class of bifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Protac(H-pgds)-8 involves the conjugation of an H-PGDS inhibitor with an E3 ligase ligand. The process typically includes the following steps:
Synthesis of H-PGDS Inhibitor: The H-PGDS inhibitor, such as TFC-007, is synthesized through a series of organic reactions.
Synthesis of E3 Ligase Ligand: The E3 ligase ligand, such as pomalidomide, is synthesized separately.
Conjugation: The H-PGDS inhibitor and the E3 ligase ligand are conjugated using a linker molecule to form the final PROTAC compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, ensuring the reactions are optimized for yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Protac(H-pgds)-8 undergoes several types of chemical reactions, including:
Conjugation Reactions: Formation of the PROTAC involves conjugation reactions between the H-PGDS inhibitor, the linker, and the E3 ligase ligand.
Ubiquitination: Once the PROTAC binds to its target protein and the E3 ligase, it facilitates the ubiquitination of the target protein.
Common Reagents and Conditions
Reagents: Common reagents include organic solvents, coupling agents, and protective groups.
Major Products
The major product of these reactions is the PROTAC compound itself, which is designed to degrade the target protein, H-PGDS, upon binding and recruitment to the proteasome .
科学的研究の応用
Protac(H-pgds)-8 has several scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the effects of targeted protein degradation.
Biology: Helps in understanding the role of H-PGDS in various biological processes and diseases.
作用機序
Protac(H-pgds)-8 exerts its effects through a mechanism known as proteolysis targeting. The compound binds to H-PGDS and recruits an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of H-PGDS, marking it for degradation by the proteasome. The degradation of H-PGDS reduces the levels of prostaglandin D2, which is involved in inflammatory and allergic responses .
類似化合物との比較
Similar Compounds
Protac(H-pgds)-7: Another PROTAC targeting H-PGDS, composed of TFC-007 and pomalidomide.
Protac(H-pgds)-4-TAS-205: A similar compound with a different H-PGDS inhibitor, TAS-205.
Uniqueness
Protac(H-pgds)-8 is unique due to its specific combination of H-PGDS inhibitor and E3 ligase ligand, which may offer improved stability and degradation efficiency compared to other similar compounds. Its design allows for targeted degradation of H-PGDS, making it a valuable tool for studying and potentially treating diseases related to prostaglandin D2 .
特性
分子式 |
C41H40N8O7 |
|---|---|
分子量 |
756.8 g/mol |
IUPAC名 |
N-[4-[4-[4-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperazine-1-carbonyl]piperidin-1-yl]phenyl]-2-phenoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C41H40N8O7/c1-45-34(50)15-14-33(39(45)54)49-38(53)31-8-5-9-32(35(31)40(49)55)47-20-22-48(23-21-47)37(52)26-16-18-46(19-17-26)29-12-10-28(11-13-29)44-36(51)27-24-42-41(43-25-27)56-30-6-3-2-4-7-30/h2-13,24-26,33H,14-23H2,1H3,(H,44,51) |
InChIキー |
UUILKUWMNHXPIN-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCN(CC4)C(=O)C5CCN(CC5)C6=CC=C(C=C6)NC(=O)C7=CN=C(N=C7)OC8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methyl phosphate](/img/structure/B12384704.png)
![N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide](/img/structure/B12384706.png)







![3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide](/img/structure/B12384741.png)



